2-(4-fluorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a fluorophenoxy group, a furan ring, a pyrazole ring, and a dihydropyrimidinone moiety, which may contribute to its diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound to form the pyrazole core.
Introduction of the Furan Ring: Coupling the pyrazole intermediate with a furan derivative under conditions such as Suzuki or Heck coupling.
Synthesis of the Dihydropyrimidinone Moiety: Using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Final Coupling: The final step involves coupling the synthesized intermediate with 4-fluorophenol and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness. This might involve:
Catalyst Optimization: Using efficient catalysts to improve reaction rates and selectivity.
Process Intensification: Employing continuous flow reactors to enhance reaction control and product consistency.
Purification Techniques: Utilizing advanced purification methods such as crystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dihydropyrimidinone moiety can be reduced to form tetrahydropyrimidinones.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydropyrimidinones.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
- 2-(4-bromophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
Uniqueness
The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo- counterparts. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN5O4/c26-17-8-10-18(11-9-17)35-15-24(33)28-22-13-20(21-7-4-12-34-21)30-31(22)25-27-19(14-23(32)29-25)16-5-2-1-3-6-16/h1-14H,15H2,(H,28,33)(H,27,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBCWQKZYAOYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)COC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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